![molecular formula C31H33N3O8S2 B14505799 3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- CAS No. 63059-65-4](/img/structure/B14505799.png)
3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- involves multiple steps, each requiring specific reaction conditions. The process typically starts with the preparation of the benzoxazole ring, followed by the introduction of the propanesulfonic acid group. The final steps involve the addition of the pyrazolylidene and cyclohexenyl groups, which are crucial for the compound’s unique properties.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and high-throughput screening methods to optimize reaction conditions and yield. The use of catalysts and specific solvents can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups involved.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar applications in organic synthesis and industrial production.
Benzotrifluoride: Another compound with comparable properties and uses in the chemical industry.
Uniqueness
3(2H)-Benzoxazolepropanesulfonic acid, 2-[3-[3-[1,5-dihydro-3-methyl-5-oxo-1-(4-sulfophenyl)-4H-pyrazol-4-ylidene]-5,5-dimethyl-1-cyclohexen-1-yl]-2-propenylidene]- stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. Its versatility in various applications makes it a valuable compound for research and industrial use.
Properties
CAS No. |
63059-65-4 |
|---|---|
Molecular Formula |
C31H33N3O8S2 |
Molecular Weight |
639.7 g/mol |
IUPAC Name |
4-[4-[5,5-dimethyl-3-[3-[3-(3-sulfopropyl)-1,3-benzoxazol-2-ylidene]prop-1-enyl]cyclohex-2-en-1-ylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonic acid |
InChI |
InChI=1S/C31H33N3O8S2/c1-21-29(30(35)34(32-21)24-12-14-25(15-13-24)44(39,40)41)23-18-22(19-31(2,3)20-23)8-6-11-28-33(16-7-17-43(36,37)38)26-9-4-5-10-27(26)42-28/h4-6,8-15,18H,7,16-17,19-20H2,1-3H3,(H,36,37,38)(H,39,40,41) |
InChI Key |
JEBBXXFVVHQLAN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=O)C1=C2CC(CC(=C2)C=CC=C3N(C4=CC=CC=C4O3)CCCS(=O)(=O)O)(C)C)C5=CC=C(C=C5)S(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,1'-[(2R,5S)-2,5-Dimethylpiperazine-1,4-diyl]bis(2-chloroethan-1-one)](/img/structure/B14505722.png)
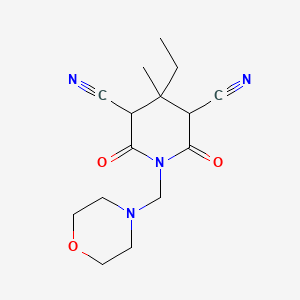
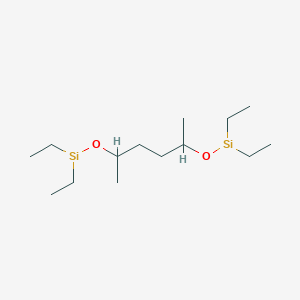
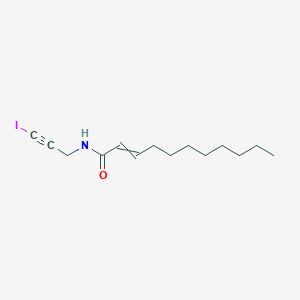
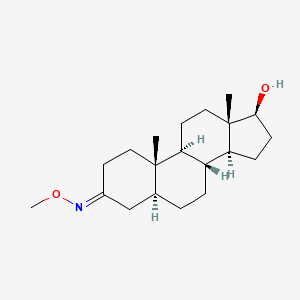
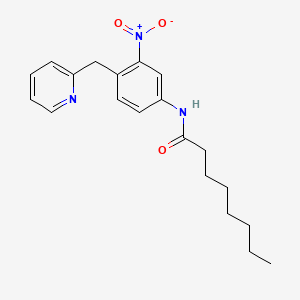
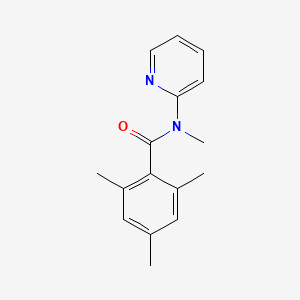
![3,3-Diethyl-1-[(morpholin-4-yl)methyl]piperidine-2,4-dione](/img/structure/B14505759.png)

![1,2-Diphenyl-6-oxabicyclo[3.1.0]hexane](/img/structure/B14505770.png)
![(2S)-2-[(4-Nitrobenzoyl)oxy]propanoic acid](/img/structure/B14505774.png)
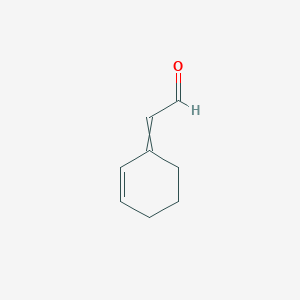
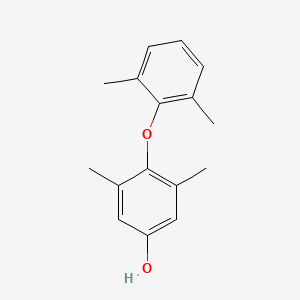
![(2,6,7-Trioxa-1-borabicyclo[2.2.2]octan-4-yl)methanol](/img/structure/B14505792.png)
